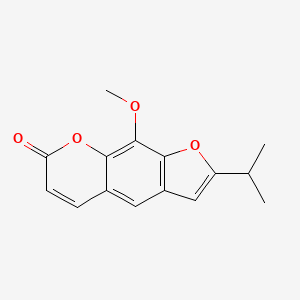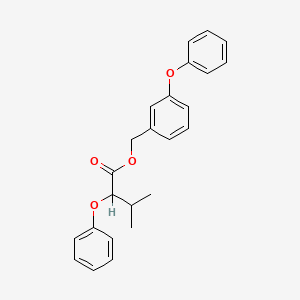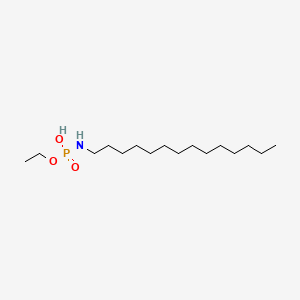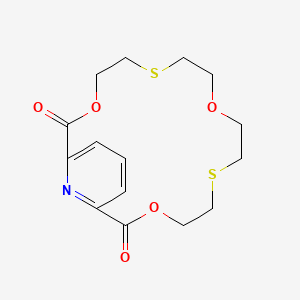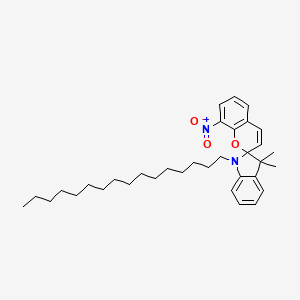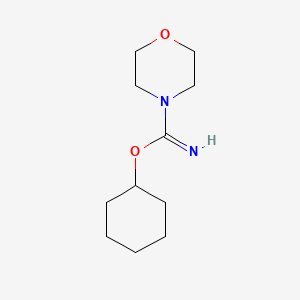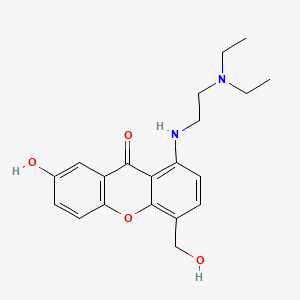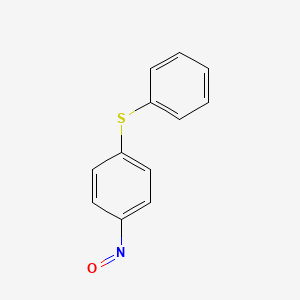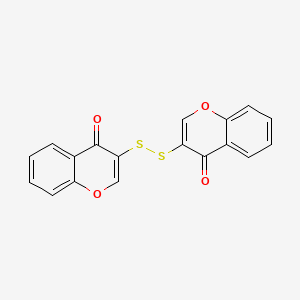![molecular formula C21H26N6O5 B12802866 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 95343-00-3](/img/structure/B12802866.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with L-Glutamic Acid: The quinazoline derivative is then coupled with L-Glutamic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known antineoplastic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to a reduction in cell proliferation, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Aminopterin: Another folic acid derivative with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate with applications in cancer treatment.
Uniqueness
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Número CAS |
95343-00-3 |
|---|---|
Fórmula molecular |
C21H26N6O5 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h2-5,11,16,24H,1,6-10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
Clave InChI |
TYOWJZPXJKBXTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




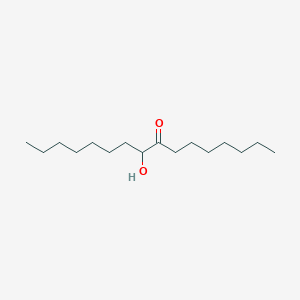
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
